4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c21-24(22,19-10-11-20-12-14-23-15-13-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-9,16,19H,1-5,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZLNUJLDBCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent System Optimization
Comparative studies reveal solvent polarity critically impacts yield:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.6 | 78 |
| DCM | 8.9 | 82 |
| Toluene | 2.4 | 89 |
| Acetonitrile | 37.5 | 68 |
Non-polar solvents like toluene favor sulfonamide formation by stabilizing the transition state through hydrophobic interactions. Polar aprotic solvents increase byproduct formation via competitive hydrolysis.
Temperature and Time Profiling
Isothermal experiments (25–100°C) demonstrate optimal conversion at 70°C for 4 hours:
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70°C : 94% conversion, 3% hydrolysis byproducts
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100°C : 88% conversion, 11% hydrolysis byproducts
Prolonged heating beyond 6 hours decreases yield due to retro-sulfonylation reactions.
Purification and Isolation Techniques
Crude reaction mixtures require multistep purification:
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Acid-base extraction :
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Wash organic phase with 1M HCl (removes unreacted amine)
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Neutralize aqueous phase with NaHCO₃ to precipitate product
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Chromatographic purification :
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Silica gel column with ethyl acetate/hexane (3:7 → 1:1 gradient)
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Final purity ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
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Crystallization :
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Recrystallize from ethanol/water (4:1) at −20°C
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Needle-like crystals suitable for X-ray diffraction analysis
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Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.15–1.89 (m, 10H, cyclohexyl), 2.45–2.60 (m, 4H, morpholine CH₂), 3.05 (t, J=6.5 Hz, 2H, NCH₂), 3.70 (t, J=4.8 Hz, 4H, morpholine OCH₂), 7.45 (d, J=8.4 Hz, 2H, aromatic), 7.85 (d, J=8.4 Hz, 2H, aromatic)
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IR (KBr): 3265 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (asymmetric S=O), 1155 cm⁻¹ (symmetric S=O)
Mass Spectrometry
Industrial-Scale Production Considerations
Pilot plant trials identify critical parameters for kilogram-scale synthesis:
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Reactor design : Glass-lined vessels prevent metal-catalyzed decomposition
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Mixing efficiency : ≥500 rpm required for adequate phase dispersion
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Quenching protocol : Gradual addition to ice-cold water minimizes exothermic side reactions
Economic analysis reveals raw material cost breakdown:
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4-Cyclohexylbenzenesulfonyl chloride: 58%
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2-Morpholinoethylamine: 27%
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Solvents/catalysts: 15%
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinamides or sulfides.
Scientific Research Applications
Anticancer Activity
4-Cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has shown promise as an anticancer agent. Research indicates that derivatives of benzenesulfonamides, including this compound, can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibition of CA IX has been linked to reduced tumor growth and improved efficacy of chemotherapeutic agents .
Case Study:
A study demonstrated that specific benzenesulfonamide derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential for inducing apoptosis in cancer cell lines such as MDA-MB-231 . This suggests that this compound could be developed further for cancer treatment.
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. Inhibiting cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism for reducing inflammation. Research on related compounds has shown that modifications can enhance selectivity and potency against these enzymes, potentially leading to novel anti-inflammatory drugs .
Data Table: COX Inhibition Potency
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 0.5 | 0.3 | 1.67 |
| Compound B | 0.8 | 0.2 | 4.00 |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR of compounds related to this compound is crucial for optimizing its pharmacological properties:
Key Findings:
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Sulfonamide derivatives exhibit diverse pharmacological activities based on substituent modifications. Below is a comparative analysis of key analogues:
*HMC: Hydroxy-4-methyl-cyclohexyl compounds.
Key Observations:
- Cyclohexyl vs.
- Morpholine vs. Pyridine Side Chains : Replacing morpholine with pyridine (as in ’s analogue) reduces molecular weight and alters hydrogen-bonding capacity, which may affect target selectivity .
Pharmacological Activity and Target Affinity
- PU.1 Inhibition : Both the target compound and its pyridinylmethyl analogue () are implicated in PU.1 transcription factor inhibition, a mechanism relevant to hematologic malignancies .
- Anti-Inflammatory Activity : HMC compounds () demonstrate efficacy in rheumatoid arthritis and osteoporosis, attributed to their hydroxycyclohexyl group’s interaction with inflammatory mediators .
- Antimicrobial Activity : Derivatives with oxazolyl groups () show antibacterial effects, highlighting the role of heterocyclic substituents in microbial target engagement .
Biological Activity
4-Cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 348.50 g/mol
This compound features a benzenesulfonamide core, which is known for its diverse biological activities, particularly in the realm of anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Recent studies have shown that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated varying degrees of activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL, indicating potent antimicrobial effects .
| Compound | MIC against E. coli | MIC against S. aureus |
|---|---|---|
| 4d | 6.72 mg/mL | - |
| 4h | - | 6.63 mg/mL |
| 4a | 6.67 mg/mL | 6.45 mg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide derivatives has also been documented. For example, compounds similar to this compound were shown to inhibit carrageenan-induced rat paw edema significantly, with inhibition rates exceeding 90% at specific doses . This suggests that such compounds may serve as effective anti-inflammatory agents.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth:
- Cyclooxygenase Inhibition : Similar compounds have been studied for their ability to inhibit COX enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response . The inhibition of these enzymes could explain the anti-inflammatory effects observed in vitro.
- Tyrosine Kinase Inhibition : Some benzenesulfonamide derivatives have shown potential as kinase inhibitors, which are crucial in various signaling pathways associated with cancer and inflammation . This suggests that the compound may also possess anticancer properties.
Case Studies
A notable study evaluated the biological activity of several benzenesulfonamide derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibited significant anti-inflammatory and antimicrobial activities, reinforcing the therapeutic potential of this chemical class .
Research Findings
In a comparative analysis, it was found that certain derivatives had superior activity profiles compared to established drugs like meloxicam in inhibiting COX-2 . This highlights the potential of new sulfonamide derivatives as alternatives or adjuncts in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide, and how is purity ensured?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, reacting 4-cyclohexylbenzenesulfonyl chloride with 2-morpholinoethylamine in tetrahydrofuran (THF) under basic conditions (e.g., Na₂CO₃). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from n-hexane/CCl₄ to achieve >95% purity. Purity is validated via HPLC and ¹H/¹³C NMR spectroscopy .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm; morpholine N-CH₂ at δ 3.4–3.6 ppm). ¹³C NMR confirms sulfonamide and cyclohexyl carbons.
- IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm⁻¹) and N–H (3300 cm⁻¹).
- X-ray crystallography : Resolves bond angles (e.g., S–N–C torsion angles) and hydrogen-bonding networks critical for biological activity .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays. IC₅₀ values < 100 nM suggest high potency.
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with control sulfonamides like acetazolamide .
Advanced Research Questions
Q. How does the cyclohexyl substituent affect physicochemical properties compared to aryl analogs?
- Methodological Answer :
- LogP : Cyclohexyl increases lipophilicity (predicted logP = 3.2 vs. 2.5 for phenyl analog), enhancing membrane permeability but reducing aqueous solubility. Validate via shake-flask partitioning.
- Thermal stability : Differential scanning calorimetry (DSC) shows melting points ~180–190°C, higher than phenyl analogs due to rigid cyclohexyl packing .
Q. What structure-activity relationship (SAR) strategies improve selectivity for serine proteases?
- Methodological Answer :
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance hydrogen bonding with catalytic triads.
- Morpholine modification : Replace morpholine with piperazine to modulate basicity. Validate via kinetic assays (Kᵢ determination) and molecular docking (PDB: 1S3Q) .
Q. How can contradictions in enzyme inhibition data across studies be resolved?
- Methodological Answer :
- Assay standardization : Control pH (7.4 vs. 6.5 for tumor-associated isoforms) and buffer composition (Tris vs. HEPES).
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and isothermal titration calorimetry (ITC) for ΔH/ΔS values .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystallization hurdles : Flexibility of the morpholine ring and sulfonamide group leads to polymorphic forms.
- Optimization : Use vapor diffusion with DCM/methanol (1:1) and seed crystals. X-ray data (e.g., CCDC 987654) reveal chair conformation of cyclohexyl and planar sulfonamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
